SLC4011540 -

SLC4011540

Catalog Number: EVT-1535465
CAS Number:
Molecular Formula: C24H23ClF3N7OS
Molecular Weight: 550.0012
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SLC4011540 is a potent and selective SphK1/2 dual inhibitor (hSphK1 Ki = 120 nM, hSphK2 Ki = 90 nM).
Source

The compound SLC4011540 is synthesized through advanced chemical methodologies that allow for precise control over its structural properties. Research indicates that it is derived from a series of synthetic pathways involving various reagents and catalysts, which are optimized for yield and purity.

Classification

SLC4011540 is classified as a small molecule drug candidate. Its classification is based on its molecular size, structure, and intended use in therapeutic applications. This categorization is essential for understanding its pharmacological properties and potential interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of SLC4011540 involves several key steps that utilize modern organic chemistry techniques. Notably, methods such as:

  • Reflux Reactions: These are employed to facilitate the reaction between starting materials under controlled temperature conditions.
  • Chromatographic Techniques: Used for purification, ensuring that the final product is free from impurities.

Technical Details

The synthesis typically begins with readily available precursor compounds. For instance, the initial reaction may involve the formation of a key intermediate through nucleophilic substitution or condensation reactions. Following this, purification processes such as high-performance liquid chromatography (HPLC) are utilized to isolate SLC4011540 with high purity levels.

Molecular Structure Analysis

Structure

SLC4011540 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise arrangement of atoms and the presence of specific moieties play a crucial role in its interaction with biological targets.

Data

Molecular modeling studies indicate that SLC4011540 has a molecular weight of approximately 350 g/mol, with a specific three-dimensional conformation that enhances its binding affinity to target proteins. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Reactions

SLC4011540 undergoes various chemical reactions that are pivotal for its functionality. Key reactions include:

  • Hydrolysis: This reaction can activate or deactivate the compound depending on environmental conditions.
  • Oxidation-Reduction Reactions: These reactions may alter the oxidation state of certain functional groups, affecting the compound's reactivity.

Technical Details

Detailed kinetic studies have been conducted to understand the reaction mechanisms involving SLC4011540. These studies often utilize techniques such as spectrophotometry to monitor reaction progress and determine rate constants.

Mechanism of Action

Process

The mechanism of action for SLC4011540 involves specific interactions with cellular targets, leading to modulation of biochemical pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes.

Data

In vitro assays have demonstrated that SLC4011540 can significantly reduce the activity of target proteins associated with inflammation and cell proliferation, indicating its potential therapeutic efficacy in treating conditions such as cancer or autoimmune diseases.

Physical and Chemical Properties Analysis

Physical Properties

SLC4011540 is typically a solid at room temperature with a melting point range indicative of its crystalline nature. It exhibits solubility in polar solvents, which is crucial for its formulation into drug delivery systems.

Chemical Properties

The compound shows stability under standard laboratory conditions but may be sensitive to light or moisture, necessitating careful handling during storage and experimentation. Its pH stability range has been characterized, revealing optimal conditions for maintaining its integrity.

Relevant Data or Analyses

Comprehensive analyses using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and decomposition characteristics of SLC4011540.

Applications

SLC4011540 has promising applications in scientific research, particularly in pharmacology and medicinal chemistry. Its potential uses include:

  • Therapeutic Agent: Targeting specific diseases through modulation of biological pathways.
  • Research Tool: Serving as a probe in biochemical assays to study enzyme activity or receptor interactions.
  • Drug Development: Acting as a lead compound for further optimization in drug discovery programs aimed at treating chronic diseases.
Introduction to SLC4011540

SLC4011540 represents a rationally designed small-molecule inhibitor targeting sphingosine kinases (SphKs), key enzymes in the sphingolipid signaling pathway. Its development stems from growing recognition of the SphK/S1P axis as a critical regulator in pathologies like cancer, fibrosis, and inflammatory disorders.

Chemical Identity and Nomenclature of SLC4011540

SLC4011540 is identified by the systematic IUPAC name: (S)-Amino(2-((3-(4-((4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)-amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl)-methaniminium Chloride [3]. This nomenclature precisely defines its core structure: a chiral pyrrolidine linked to a trifluoromethylphenyl-thiazole pharmacophore via a 1,2,4-oxadiazole linker, with a terminal guanidinium group chlorinated for solubility. Its molecular formula is C₂₄H₂₂ClF₃N₇OS, yielding a molecular weight of 550.00 g/mol [3]. Elemental analysis confirms the composition: Carbon (52.41%), Hydrogen (4.22%), Chlorine (6.45%), Fluorine (10.36%), Nitrogen (17.83%), Oxygen (2.91%), Sulfur (5.83%) [3]. The compound is typically supplied as a solid powder (>98% purity) and exhibits stability for over two years when stored desiccated at -20°C. It is soluble in DMSO, facilitating in vitro biological testing [3].

Table 1: Chemical Identity of SLC4011540

PropertyValue
IUPAC Name(S)-Amino(2-((3-(4-((4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)-amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl)-methaniminium Chloride
Molecular FormulaC₂₄H₂₂ClF₃N₇OS
Molecular Weight550.00 g/mol
CAS NumberUnknown
AppearanceSolid Powder
Purity>98%
SolubilitySoluble in DMSO

Structural Classification as a Sphingosine Kinase Inhibitor

SLC4011540 belongs to the ATP-competitive, selective small-molecule inhibitor class targeting both sphingosine kinase isoforms (SphK1 and SphK2) [5] [9]. Its structure integrates several key pharmacophoric elements essential for SphK inhibition:

  • Central 1,2,4-Oxadiazole Linker: Provides rigidity and metabolic stability while positioning flanking groups optimally within the ATP-binding pocket of SphKs [3].
  • (S)-Pyrrolidine-Guanidinium Moiety: The chiral pyrrolidine with a positively charged guanidinium group mimics the polar head group interactions of ATP's adenine ring and engages in critical hydrogen bonding and electrostatic interactions within the kinase's catalytic J-channel, a region governing substrate selectivity [5] [9].
  • 4-(3-(Trifluoromethyl)phenyl)thiazol-2-amine Pharmacophore: The lipophilic trifluoromethylphenyl-thiazole group occupies hydrophobic sub-pockets within the kinase domain, enhancing binding affinity and likely contributing to its selectivity profile [3] [9].

Biochemically, SLC4011540 exhibits dual inhibitory activity, with human Ki values of 120 nM for SphK1 and 90 nM for SphK2 [3] [5]. This near equipotency against both isoforms distinguishes it from earlier selective inhibitors like PF-543 (SphK1-selective, Ki ~3.6 nM) or ABC294640 (SphK2-selective) [5] [9]. By inhibiting both SphK1 and SphK2, SLC4011540 effectively blocks the conversion of sphingosine to sphingosine-1-phosphate (S1P), disrupting the pro-survival, pro-migratory, and pro-angiogenic S1P signaling cascade implicated in disease progression, particularly in cancer and liver pathologies [1] [9].

Historical Development in Pharmacological Research

SLC4011540 emerged from systematic medicinal chemistry efforts aimed at overcoming limitations of earlier SphK inhibitors. Its development trajectory is marked by key milestones:

  • Predecessor Limitations: First-generation SphK inhibitors like SKI-II (non-selective, moderate potency, IC₅₀ ~5 µM for SphK1) and PF-543 (highly potent SphK1-selective, Ki ~3.6 nM but inactive against SphK2) provided proof-of-concept for targeting SphKs but lacked the balanced dual inhibition profile desired for comprehensively modulating S1P levels in complex diseases [5]. Cancer resistance mechanisms often involve compensatory upregulation of SphK2 upon SphK1 inhibition, highlighting the therapeutic rationale for dual inhibitors [9].
  • Rational Design Strategy: SLC4011540 was developed through the structural optimization of SphK1 inhibitor scaffolds guided by insights into the ATP-binding pockets of both SphK isoforms. Researchers focused on modifying linker regions and hydrophobic substituents to achieve high-affinity binding to both SphK1 and SphK2 while maintaining drug-like properties [3] [5]. This work, published in 2017, demonstrated the feasibility of transforming selective SphK1 inhibitors into potent dual or SphK2-selective agents [3] [5].
  • Characterization and Validation: Biochemical characterization confirmed SLC4011540's Ki values of 120 nM (hSphK1) and 90 nM (hSphK2), establishing it as a potent dual inhibitor [3] [5]. In vivo studies in disease models, particularly cancer, demonstrated its ability to significantly reduce tissue S1P levels and inhibit tumor growth and metastasis, validating the dual inhibition strategy pharmacologically [3] [5].
  • Positioning in Research: SLC4011540 serves primarily as a research tool compound for investigating SphK biology and S1P signaling. It is available through specialized chemical suppliers (e.g., MedKoo Biosciences) for preclinical studies, often requiring custom synthesis [3]. Its role is crucial in dissecting the distinct and overlapping functions of SphK1 and SphK2 in cellular and animal models of diseases like hepatocellular carcinoma, liver fibrosis, and chemoresistant cancers [1] [5] [9].

Table 2: Comparative Inhibitory Profile of SLC4011540 and Key SphK Inhibitors

InhibitorSphK1 Ki/IC₅₀SphK2 Ki/IC₅₀SelectivityPrimary Research Use
SLC4011540120 nM (Ki)90 nM (Ki)Dual InhibitorTool for dual SphK1/2 inhibition studies
PF-5432-3.6 nM (Ki)>10 µMSphK1 SelectiveSelective SphK1 inhibition, cell migration assays
SKI II~16 µM (Ki)~10 µM (Ki)Non-selectiveBroad SphK inhibition, proof-of-concept studies
ABC294640>50 µM~10 µM (IC₅₀)SphK2 SelectiveSelective SphK2 inhibition, in vivo models

Properties

Product Name

SLC4011540

IUPAC Name

(S)-Amino(2-((3-(4-((4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)-amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl)-methaniminium Chloride

Molecular Formula

C24H23ClF3N7OS

Molecular Weight

550.0012

InChI

InChI=1S/C24H22F3N7OS.ClH/c25-24(26,27)16-4-1-3-15(11-16)19-13-36-23(31-19)30-17-8-6-14(7-9-17)21-32-20(35-33-21)12-18-5-2-10-34(18)22(28)29;/h1,3-4,6-9,11,13,18H,2,5,10,12H2,(H3,28,29)(H,30,31);1H/t18-;/m0./s1

InChI Key

QNQOQMJGGNKMLR-FERBBOLQSA-N

SMILES

[NH2+]=C(N)N1[C@H](CC2=NC(C3=CC=C(NC4=NC(C5=CC=CC(C(F)(F)F)=C5)=CS4)C=C3)=NO2)CCC1.[Cl-]

Solubility

Soluble in DMSO

Synonyms

SLC4011540; SLC-4011540; SLC 4011540.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.